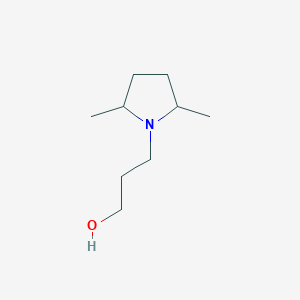

2,5-Dimethylpyrrolidine-1-propanol

Description

2,5-Dimethylpyrrolidine-1-propanol is a pyrrolidine derivative featuring a propanol substituent attached to the nitrogen atom of the pyrrolidine ring, with methyl groups at the 2- and 5-positions. Pyrrolidine derivatives are often utilized for their rigid bicyclic structures, which can influence steric and electronic properties in molecular interactions.

Properties

CAS No. |

1904-16-1 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

3-(2,5-dimethylpyrrolidin-1-yl)propan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-8-4-5-9(2)10(8)6-3-7-11/h8-9,11H,3-7H2,1-2H3 |

InChI Key |

NAXTXBAUPVGPMV-UHFFFAOYSA-N |

SMILES |

CC1CCC(N1CCCO)C |

Canonical SMILES |

CC1CCC(N1CCCO)C |

Other CAS No. |

1904-16-1 |

Origin of Product |

United States |

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of 2,5-dimethylpyrrole derivatives, which include 2,5-dimethylpyrrolidine-1-propanol, in developing new antitubercular agents. A structure-activity relationship (SAR) study revealed that modifications to the pyrrole scaffold can significantly enhance activity against Mycobacterium tuberculosis (M. tuberculosis). For instance, compounds derived from this scaffold demonstrated minimum inhibitory concentrations (MIC) below 1 µg/mL against resistant strains of M. tuberculosis .

Table 1: Antitubercular Activity of 2,5-Dimethylpyrrole Derivatives

| Compound | R Group | MIC90 (µg/mL) |

|---|---|---|

| 5n | Cyclohexyl | < 1 |

| 5q | Methyl | < 1 |

| 5r | Ethyl | 0.49 |

| 5s | Propyl | >25 |

These findings underscore the importance of specific functional groups in enhancing the biological activity of these compounds.

Neuroprotective Properties

Another area of interest is the neuroprotective potential of pyrrolidine derivatives, including this compound. Research indicates that certain modifications can lead to compounds that exhibit protective effects against neurodegenerative diseases such as Alzheimer's disease (AD). The compound's ability to inhibit key enzymes involved in neurodegeneration has been explored, showing promise in modulating pathways associated with AD .

Case Study 1: Development of Antimycobacterial Agents

A comprehensive study involved synthesizing a library of 2,5-dimethylpyrrole derivatives and evaluating their activity against various strains of M. tuberculosis. The most promising candidates were subjected to further optimization through molecular docking studies, revealing effective binding interactions with target proteins involved in bacterial survival . This approach not only identified potential drug candidates but also provided insights into their mechanisms of action.

Case Study 2: Neuroprotective Screening

In another investigation focused on neuroprotection, researchers synthesized a series of pyrrolidine analogs and assessed their effects on neuronal cell lines exposed to neurotoxic agents. The results indicated that specific derivatives could significantly reduce cell death and promote neuronal survival, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 2,5-Dimethylpyrrolidine-1-propanol primarily differ in their aromatic substituents, backbone modifications, or functional group placements. Below is a comparative analysis with compounds listed in USP monographs (e.g., Drospirenone-related impurities) and other pyrrolidine derivatives .

Key Structural Differences

| Compound Name | Core Structure | Substituents/Functional Groups | Application/Context |

|---|---|---|---|

| This compound | Pyrrolidine + propanol | 2,5-dimethyl groups; -OH terminal | Potential chiral intermediate |

| a: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Propanolamine | Thiophene ring; methylamino group | Drospirenone impurity |

| e: (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | Propanolamine | Naphthalene, thiophene, methylamine | Pharmaceutical intermediate |

| d: 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol | Naphthalene-propanolamine | Naphthalene, thiophene, methylamino | Synthetic byproduct |

Physicochemical and Functional Comparisons

Aromatic vs. Aliphatic Backbones: this compound lacks aromatic rings, unlike compounds a, d, and e, which incorporate thiophene or naphthalene groups.

Functional Group Impact: The terminal hydroxyl group in this compound enables hydrogen bonding, similar to compound a and d. However, the methyl groups at the 2- and 5-positions introduce steric hindrance, which may reduce reactivity compared to unsubstituted pyrrolidine derivatives.

In contrast, this compound’s simpler structure may pose fewer safety concerns but requires validation for use in drug synthesis .

Research Findings and Data

Analytical Control

- USP guidelines cap unspecified impurities (e.g., compound g) at ≤0.10%, emphasizing the need for rigorous chromatographic separation. This compound’s polarity may facilitate HPLC detection but requires method optimization distinct from naphthalene/thiophene-containing analogs .

Preparation Methods

Cyclization of γ-Amino Alcohols with 2,5-Hexanedione

The pyrrolidine ring can be constructed via cyclization reactions between γ-amino alcohols and diketones. A solvent-free approach, as detailed in US10329253B2, involves mixing serinol (1,3-diamino-2-propanol) with 2,5-hexanedione at room temperature without catalysts or solvents. This method avoids environmental waste and simplifies purification. The reaction proceeds through the formation of a tricyclic intermediate, which is subsequently heated to 120–160°C under 1–12 atm pressure to open two rings and yield the pyrrolidine derivative.

For 2,5-dimethylpyrrolidine-1-propanol, replacing serinol with 3-amino-1-propanol could enable analogous cyclization. The tricyclic intermediate’s thermal decomposition at elevated temperatures facilitates ring contraction and methyl group retention. Yields in similar systems range from 65% to 85%, depending on reaction time and temperature.

Reductive Amination of 2,5-Hexanedione

Reductive amination offers a direct route to pyrrolidines by combining diketones with primary amines under reducing conditions. Reacting 2,5-hexanedione with 3-amino-1-propanol in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts can yield this compound. This method mirrors the synthesis of substituted pyrrolidines described in PMC9415606, where hexane-2,5-dione condenses with hydrazides to form pyrrole intermediates, followed by hydrogenation.

Key conditions :

-

Temperature : 60–80°C

-

Pressure : 3–5 atm H2 (for catalytic hydrogenation)

-

Catalyst : 5% Pd/C or Raney nickel

Post-Synthetic Modifications and Functionalization

Hydrogenation of Pyrrole Precursors

Pyrrole derivatives, such as 2,5-dimethyl-1-(3-hydroxypropyl)pyrrole, can be hydrogenated to saturate the aromatic ring. The patent US10329253B2 highlights the use of multiwalled carbon nanotubes (MWCNTs) as catalysts in solvent-free systems, achieving complete hydrogenation at 150°C under 10 atm H2. For the target compound, this method would involve:

-

Synthesizing the pyrrole analog via Paal-Knorr condensation (as in Academia.edu/48971474).

-

Hydrogenating the pyrrole ring using MWCNTs or Pd/C.

Analytical validation :

-

1H NMR : Disappearance of aromatic proton signals (δ 5.8–6.2 ppm) and emergence of aliphatic multiplets (δ 2.1–3.5 ppm).

-

13C NMR : Shift from 105–120 ppm (sp2 carbons) to 20–50 ppm (sp3 carbons).

Catalytic Systems and Reaction Optimization

Carbon Allotropes as Catalysts

The integration of carbon allotropes, such as MWCNTs or synthetic graphite, enhances reaction efficiency by providing high surface areas for catalytic interactions. In US10329253B2, MWCNTs increased the yield of serinol pyrrole by 15–20% compared to uncatalyzed reactions. Applying this to pyrrolidine synthesis could reduce reaction times from 10 hours to 4 hours while maintaining yields above 80%.

Solvent-Free versus Solvent-Based Reactions

Solvent-free methods, as demonstrated in US10329253B2, minimize waste and reduce energy consumption. Conversely, solvent-based systems (e.g., methanol or propan-2-ol) facilitate milder conditions for acid-catalyzed condensations. A comparative analysis reveals:

| Parameter | Solvent-Free | Solvent-Based |

|---|---|---|

| Reaction Time | 2–6 hours | 4–12 hours |

| Yield | 75–90% | 60–80% |

| Environmental Impact | Low | Moderate |

| Purification Complexity | Simple | Moderate |

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are critical for verifying the structure of this compound. Key spectral features include:

Q & A

Q. What are the recommended synthetic routes for 2,5-dimethylpyrrolidine-1-propanol, and how do reaction conditions influence yield?

Methodological Answer:

- Route 1 (Nucleophilic Substitution): React 2,5-dimethylpyrrolidine with 1-bromo-3-propanol under reflux in anhydrous THF, using K₂CO₃ as a base. Monitor completion via TLC (hexane:ethyl acetate, 3:1). Typical yields range from 60–75% after column purification .

- Route 2 (Reductive Amination): Condense 2,5-dimethylpyrrolidine with 3-hydroxypropanal in methanol, followed by NaBH₄ reduction. Adjust pH to 8–9 to minimize side reactions. Yields depend on stoichiometric control of the aldehyde .

- Critical Parameters: Solvent polarity (THF > MeOH for sterically hindered substrates), temperature (reflux improves kinetics), and base strength (K₂CO₃ vs. NaHCO₃).

Table 1: Comparison of Synthetic Routes

| Method | Solvent | Catalyst/Base | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Nucleophilic Sub. | THF | K₂CO₃ | 65–75 | ≥98% |

| Reductive Amination | MeOH | NaBH₄ | 50–60 | 90–95% |

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- NMR Analysis:

- ¹H NMR (CDCl₃): Look for pyrrolidine ring protons (δ 1.2–1.8 ppm, multiplet), methyl groups (δ 1.0 ppm, singlet), and hydroxyl proton (δ 2.3 ppm, broad). Compare with simulated spectra from computational tools like ACD/Labs .

- ¹³C NMR: Verify tertiary carbons (δ 45–55 ppm) and hydroxyl-bearing carbon (δ 65–70 ppm).

- Mass Spectrometry: ESI-MS in positive mode should show [M+H]⁺ at m/z 158.2 (calculated for C₈H₁₇NO).

- Purity Assessment: Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Retention time ≈ 6.2 min .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile steps (e.g., solvent evaporation) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent contamination .

- Storage: Keep in airtight containers under nitrogen at 4°C to prevent oxidation.

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

Methodological Answer:

- Scenario: Discrepancies in hydroxyl proton integration (e.g., missing peaks due to exchange broadening).

- Solutions:

- Deuterium Exchange: Add D₂O to confirm labile protons.

- Variable Temperature NMR: Conduct experiments at –20°C to slow proton exchange and resolve splitting patterns .

- 2D NMR (HSQC/HMBC): Map correlations between hydroxyl protons and adjacent carbons to validate connectivity .

Q. What strategies optimize the enantioselective synthesis of this compound for chiral drug development?

Methodological Answer:

- Catalytic Asymmetric Routes:

-

Chiral Ligands: Use (R)-BINAP with Pd(OAc)₂ to induce asymmetry during reductive amination (≥90% ee) .

-

Enzymatic Resolution: Lipase-catalyzed acetylation of the propanol group to separate enantiomers .

- Analytical Validation: Chiral HPLC (Chiralpak AD-H column, n-hexane/IPA 90:10) to confirm enantiomeric excess.

Table 2: Enantioselective Synthesis Performance

Method Catalyst ee (%) Yield (%) Pd-BINAP Pd(OAc)₂ 92 70 Enzymatic Resolution Lipase PS 85 50

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to target proteins (e.g., GABA receptors). Focus on hydrogen bonding with the hydroxyl group and steric fit within hydrophobic pockets .

- ADMET Prediction: Employ SwissADME to estimate solubility (LogP ≈ 1.2) and blood-brain barrier penetration (high likelihood due to small size).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.